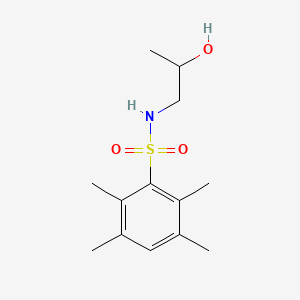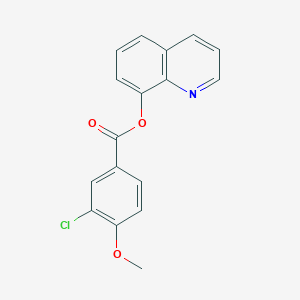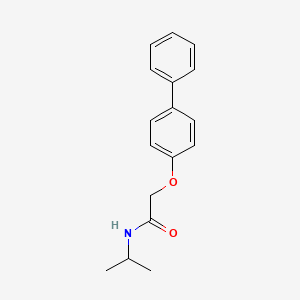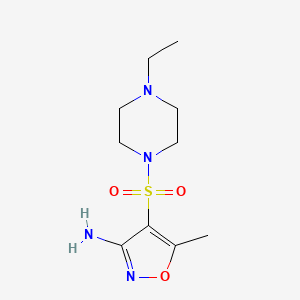
2-hydroxy-S-(2,3,5,6-tetramethylphenyl)propane-1-sulfonamido
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-S-(2,3,5,6-tetramethylphenyl)propane-1-sulfonamido is a complex organic compound with a unique structure that includes a sulfonamide group, a hydroxyl group, and a tetramethylphenyl group
Mécanisme D'action
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, such as binding to specific receptors, inhibiting enzymatic activity, or modulating signal transduction pathways .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of a compound, influencing its therapeutic efficacy and potential side effects .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-S-(2,3,5,6-tetramethylphenyl)propane-1-sulfonamido typically involves multiple steps. One common method includes the reaction of 2,3,5,6-tetramethylphenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with an appropriate hydroxyl-containing reagent to introduce the hydroxyl group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-S-(2,3,5,6-tetramethylphenyl)propane-1-sulfonamido undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonamide group can produce an amine.
Applications De Recherche Scientifique
2-hydroxy-S-(2,3,5,6-tetramethylphenyl)propane-1-sulfonamido has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxy-N-methyl-S-(2,3,5,6-tetramethylphenyl)propane-1-sulfonamido
- 2-hydroxy-3-phenyl-3-(2,3,5,6-tetramethylphenyl)-2’,4’,6’-trimethylpropiophenone
Uniqueness
2-hydroxy-S-(2,3,5,6-tetramethylphenyl)propane-1-sulfonamido is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyl and a sulfonamide group allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-(2-hydroxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-8-6-9(2)12(5)13(11(8)4)18(16,17)14-7-10(3)15/h6,10,14-15H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLJJDFGOWUEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-morpholin-4-ylbenzamide](/img/structure/B5590881.png)
![1-{2-[3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5590882.png)
![4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbonyl)-1,4-oxazepan-6-ol](/img/structure/B5590884.png)
![3-(3-fluorophenyl)-4-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-piperazinone](/img/structure/B5590890.png)

![ethyl 2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5590911.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5590915.png)
![3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5590922.png)
![N-{(3S*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5590929.png)



![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[2-(methylthio)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B5590978.png)
![[1-(3-Pyrrolidin-1-ylprop-1-ynyl)cyclohexyl] acetate](/img/structure/B5590983.png)
